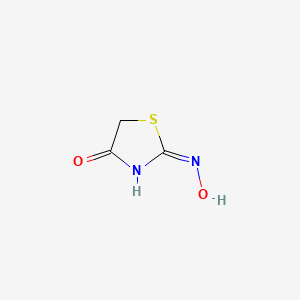![molecular formula C15H15F3N4S2 B13368560 3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368560.png)
3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the triazolothiadiazole core imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with an appropriate alkylating agent.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by the reaction of the triazole intermediate with sulfur and an appropriate halogenated compound.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylbenzyl halide.
Final Coupling: The final step involves the coupling of the intermediate with propyl sulfide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Propyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Tin(II) chloride, palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazolothiadiazoles.
科学的研究の応用
Propyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new materials with unique chemical and physical properties.
作用機序
The mechanism of action of propyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the triazolothiadiazole core facilitates its interaction with various biological pathways. This compound can inhibit enzyme activity, modulate receptor function, and alter cellular signaling, leading to its diverse biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Trifluoromethylbenzyl Derivatives: Compounds with the trifluoromethylbenzyl group also show enhanced biological activity due to the presence of the trifluoromethyl group.
Uniqueness
Propyl {6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is unique due to the combination of the triazolothiadiazole core and the trifluoromethylbenzyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.
特性
分子式 |
C15H15F3N4S2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
3-(propylsulfanylmethyl)-6-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15F3N4S2/c1-2-6-23-9-12-19-20-14-22(12)21-13(24-14)8-10-4-3-5-11(7-10)15(16,17)18/h3-5,7H,2,6,8-9H2,1H3 |
InChIキー |
NJUNAGPUZYHJPL-UHFFFAOYSA-N |
正規SMILES |
CCCSCC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13368487.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)
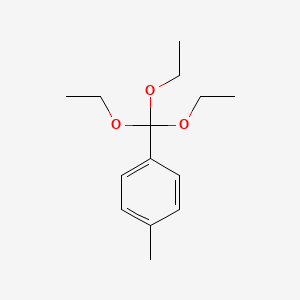
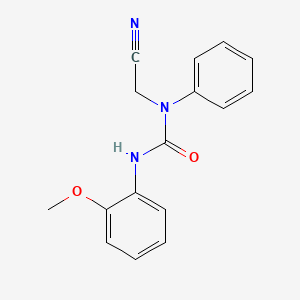
![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368503.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)
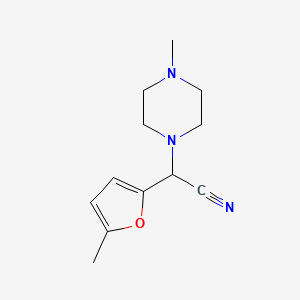
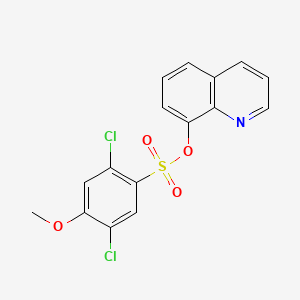
![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368522.png)
![3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B13368525.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368529.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13368544.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368550.png)
